
(3,4-Dimethoxyphenyl)(5-hydroxybenzofuran-3-yl)methanone
Overview
Description
(3,4-Dimethoxyphenyl)(5-hydroxybenzofuran-3-yl)methanone is an organic compound with the molecular formula C17H14O5 and a molecular weight of 298.29 g/mol . This compound features a benzofuran core, which is a heterocyclic aromatic organic compound known for its wide range of biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)(5-hydroxybenzofuran-3-yl)methanone typically involves the condensation of 3,4-dimethoxybenzaldehyde with 5-hydroxybenzofuran-3-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in an appropriate solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl)(5-hydroxybenzofuran-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
- Building Block : (3,4-Dimethoxyphenyl)(5-hydroxybenzofuran-3-yl)methanone serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution.
Reaction Type | Common Reagents | Products |
---|---|---|
Oxidation | Potassium permanganate | Carboxylic acids |
Reduction | Sodium borohydride | Alcohols |
Substitution | Bromine in acetic acid | Halogenated derivatives |
Biology
- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity by inhibiting specific enzymes involved in microbial growth. This potential makes it a candidate for further biological investigations.
Medicine
- Therapeutic Potential : Research is ongoing into the use of this compound in treating diseases such as cancer and psoriasis. Its interaction with molecular targets could lead to novel therapeutic agents.
Industry
- Material Development : The compound is utilized in the synthesis of new materials and pharmaceuticals. Its unique chemical structure allows for the development of innovative compounds with specific properties.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth at certain concentrations, suggesting its potential as a natural antimicrobial agent.
Case Study 2: Cancer Research
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. Mechanistic studies revealed that it may activate specific apoptotic pathways, making it a subject of interest for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl)(5-hydroxybenzofuran-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another compound used for similar therapeutic purposes.
Angelicin: Known for its biological activities, including antimicrobial properties.
Uniqueness
(3,4-Dimethoxyphenyl)(5-hydroxybenzofuran-3-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Overview
(3,4-Dimethoxyphenyl)(5-hydroxybenzofuran-3-yl)methanone is an organic compound with the molecular formula C17H14O5 and a molecular weight of 298.29 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including a benzofuran core and specific substitution patterns, contribute to its distinct chemical and biological properties.
The synthesis of this compound typically involves the condensation of 3,4-dimethoxybenzaldehyde with 5-hydroxybenzofuran-3-carboxylic acid under acidic conditions, often using p-toluenesulfonic acid as a catalyst. The reaction is usually conducted in solvents like toluene at elevated temperatures. The compound can undergo various chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution, which can modify its biological activity.
Anticancer Properties
Research has highlighted the anticancer potential of compounds related to this compound. A study on derivatives based on the benzofuran skeleton found that certain compounds exhibited significant antiproliferative activity against various cancer cell lines, including Molt4, CEM, and HeLa cells. For instance, one derivative demonstrated an IC50 value in the submicromolar range (0.51 μM) against HeLa cells and was shown to inhibit tubulin polymerization by binding to the colchicine site .
Table 1: Antiproliferative Activity of Related Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound 3d | HeLa | 0.51 |
Compound 4d | HeLa | 1.3 |
Compound 3c | Molt4 | >30 |
Compound 3e | CEM | 1.9 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. The benzofuran core is known to interact with specific enzymes involved in microbial growth inhibition. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, although further research is needed to quantify its efficacy and mechanism of action.
The mechanism of action for this compound involves its interaction with molecular targets such as tubulin and specific enzymes related to microbial metabolism. By inhibiting tubulin polymerization, the compound disrupts mitotic processes in cancer cells, leading to cell cycle arrest and apoptosis . Additionally, its potential antimicrobial effects may stem from enzyme inhibition that disrupts bacterial growth pathways.
Case Studies
Several case studies have documented the biological activity of related compounds:
- Anticancer Study : A series of derivatives based on the benzofuran structure were synthesized and evaluated for their antiproliferative effects on cancer cell lines. The most promising derivative showed significant growth inhibition and induced apoptosis in treated cells .
- Antimicrobial Evaluation : Compounds structurally similar to this compound were tested against common bacterial strains. Results indicated varying degrees of effectiveness, warranting further exploration into their therapeutic potential .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(5-hydroxy-1-benzofuran-3-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-15-5-3-10(7-16(15)21-2)17(19)13-9-22-14-6-4-11(18)8-12(13)14/h3-9,18H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSGXALUSAOPBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.